1-(4-Methylpyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a 4-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 4-methylpyrimidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
- 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
- 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol
Comparison: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-5-11-10(12-8)13-6-3-9(14)4-7-13/h2,5,9,14H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMNPVVGXNDPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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